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Abstract
Octadecylphosphocholine (OPC) is a synthetic alkylphosphocholine, a class of compounds

that has garnered significant interest in oncology for its unique membrane-active properties and

potent antitumor activity. Unlike traditional chemotherapeutic agents that primarily target DNA

synthesis, OPC and its analogs exert their effects by interacting with cellular membranes,

leading to the modulation of critical signaling pathways and the induction of apoptosis. This in-

depth technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and the multifaceted mechanism of action of

octadecylphosphocholine. We will delve into its role as a modulator of lipid rafts and its

impact on the PI3K/Akt signaling cascade, offering a detailed understanding of its therapeutic

potential. Furthermore, this guide will furnish researchers with detailed experimental protocols

for the formulation, in vitro evaluation, and in vivo assessment of octadecylphosphocholine,

aiming to facilitate further investigation and development of this promising anticancer agent.
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Introduction to Octadecylphosphocholine
Octadecylphosphocholine belongs to the family of alkylphosphocholines (APCs), which are

synthetic analogs of lysophosphatidylcholine. These molecules are characterized by a long

alkyl chain attached to a phosphocholine headgroup. The unique structural features of APCs,

particularly their resistance to metabolic degradation by phospholipases, contribute to their

accumulation in cellular membranes and their distinct pharmacological profile.[1] Miltefosine

(hexadecylphosphocholine), a shorter-chain analog of OPC, was the first of this class to be

approved for the treatment of leishmaniasis and has shown efficacy against skin metastases in

breast cancer, paving the way for the investigation of other APCs like

octadecylphosphocholine in oncology.[2]

Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of

octadecylphosphocholine is fundamental to its application in research and drug

development.

Chemical Structure
IUPAC Name: octadecyl 2-(trimethylazaniumyl)ethyl phosphate

Synonyms: N-Octadecylphosphocholine, ODPC

CAS Number: 65956-63-0

Molecular Formula: C₂₃H₅₀NO₄P

Molecular Weight: 435.6 g/mol

The structure of octadecylphosphocholine consists of a hydrophilic phosphocholine head

group and a long, hydrophobic octadecyl (C18) alkyl chain. This amphipathic nature is central

to its biological activity, enabling it to intercalate into and perturb the structure of cellular

membranes.

Physicochemical Properties
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The physicochemical properties of octadecylphosphocholine dictate its behavior in biological

systems, including its solubility, membrane permeability, and ability to form micelles.

Property Value Reference

Melting Point

413.15 K (140°C) for the

related L-α-glyceryl

phosphorylcholine

[3]

Solubility

- Water: Poorly soluble[2] -

Ethanol: Soluble[4][5] -

Chloroform: Soluble[6][7]

Critical Micelle Concentration

(CMC)

The CMC is the concentration

at which surfactant molecules

self-assemble into micelles.

For lysophosphatidylcholines

with similar chain lengths (e.g.,

18:0 Lyso PC), the CMC is in

the micromolar range

(approximately 0.4 µM).[4] The

precise experimental value for

octadecylphosphocholine can

be determined using

techniques like fluorescence

spectroscopy.[8][9][10]

Mechanism of Action: A Multi-pronged Attack on
Cancer Cells
Octadecylphosphocholine's anticancer activity stems from its ability to disrupt cellular

membranes and interfere with key signaling pathways that are often dysregulated in cancer.

The primary mechanisms include the modulation of lipid rafts and the inhibition of the PI3K/Akt

survival pathway, ultimately leading to apoptosis.

Disruption of Lipid Rafts and Induction of Apoptosis
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Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol

and sphingolipids. They serve as platforms for the assembly of signaling complexes and play a

crucial role in cell survival and proliferation.[11] Octadecylphosphocholine and other

alkylphospholipids have been shown to accumulate in these rafts, disrupting their integrity and

function.[12][13] This disruption can trigger apoptosis by:

Altering Receptor Localization: By displacing or clustering death receptors, such as

Fas/CD95, within the rafts, OPC can initiate the extrinsic apoptotic pathway.[11]

Modulating Signaling Protein Activity: The altered lipid environment within the rafts can inhibit

the activity of pro-survival signaling molecules that are dependent on raft integrity.[14]

The disruption of lipid rafts is a key event that initiates a cascade of apoptotic signals.[14]
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Caption: Octadecylphosphocholine disrupts lipid rafts, leading to apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that

promotes cell survival, growth, and proliferation. Its overactivation is a common feature in many

cancers.[1][15] Alkylphosphocholines, including octadecylphosphocholine, have been

demonstrated to inhibit this critical survival pathway.[1][16] The inhibition of PI3K/Akt signaling

by OPC contributes to its pro-apoptotic effects by:
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Preventing Akt Phosphorylation: OPC can interfere with the recruitment of Akt to the plasma

membrane, thereby preventing its activation by phosphorylation.[16]

Downregulating Anti-Apoptotic Proteins: Inactivation of Akt leads to the decreased

expression and/or activity of downstream anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.

[17]

By shutting down this key survival pathway, octadecylphosphocholine sensitizes cancer cells

to apoptosis.
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Caption: OPC inhibits the PI3K/Akt survival pathway, promoting apoptosis.

Experimental Protocols for the Investigation of
Octadecylphosphocholine
To facilitate further research into the therapeutic potential of octadecylphosphocholine, this

section provides detailed, step-by-step methodologies for its formulation and evaluation.

Preparation of Octadecylphosphocholine-Containing
Liposomes
Due to its poor aqueous solubility, octadecylphosphocholine is often formulated in liposomes

for in vitro and in vivo studies. The thin-film hydration method is a commonly used technique.

[18][19]

Materials:

Octadecylphosphocholine

Phosphatidylcholine (e.g., from egg or soybean)

Cholesterol

Chloroform

Methanol

Phosphate-buffered saline (PBS), pH 7.4

Rotary evaporator

Bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:
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Lipid Film Formation: a. Dissolve octadecylphosphocholine, phosphatidylcholine, and

cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar

ratio of the lipids should be optimized based on the desired liposome characteristics. b.

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin

lipid film on the inner surface of the flask. c. Further dry the lipid film under a stream of

nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature

above the phase transition temperature of the lipids. b. The volume of PBS will determine the

final concentration of the liposomes.

Vesicle Sizing: a. To obtain unilamellar vesicles of a defined size, subject the hydrated lipid

suspension to sonication in a bath sonicator. b. For a more uniform size distribution, extrude

the liposomal suspension multiple times through polycarbonate membranes with a specific

pore size (e.g., 100 nm) using a mini-extruder.

Characterization: a. Determine the size distribution and zeta potential of the prepared

liposomes using dynamic light scattering (DLS). b. The encapsulation efficiency of

octadecylphosphocholine can be determined by separating the free drug from the

liposomes using techniques like dialysis or size exclusion chromatography, followed by

quantification of the drug in the liposomes.

Dissolve Lipids in Organic Solvent Form Thin Lipid Film (Rotary Evaporation) Hydrate with Aqueous Buffer Vesicle Sizing (Sonication/Extrusion) Characterize Liposomes (DLS)
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Caption: Workflow for preparing octadecylphosphocholine liposomes.

In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[20]

Materials:

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)[14][21]
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Complete cell culture medium (e.g., DMEM with 10% FBS)

Octadecylphosphocholine (solubilized, e.g., in ethanol or as a liposomal formulation)

MTT solution (5 mg/mL in PBS)

DMSO

96-well plates

Microplate reader

Protocol:

Cell Seeding: a. Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000

cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5%

CO₂ incubator for 24 hours to allow for cell attachment.

Treatment: a. Prepare serial dilutions of octadecylphosphocholine in a complete medium.

b. Remove the medium from the wells and add 100 µL of the different concentrations of the

drug solution. Include a vehicle control (medium with the same concentration of the solvent

used to dissolve OPC). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or

72 hours).

MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to

each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are

visible.

Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium

containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c.

Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the

absorbance at 570 nm using a microplate reader.

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to

the vehicle control. b. Plot the cell viability against the drug concentration to determine the

IC₅₀ value (the concentration that inhibits 50% of cell growth).[22]
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Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Efficacy in a Murine Xenograft Model
Xenograft models are essential for evaluating the in vivo efficacy of anticancer agents.[23][24]

Materials:

Immunodeficient mice (e.g., NOD-SCID or nude mice)

Human breast cancer cells (e.g., MCF-7 or MDA-MB-231)

Matrigel

Octadecylphosphocholine formulation (e.g., liposomal)

Calipers for tumor measurement

Protocol:

Tumor Cell Implantation: a. Harvest breast cancer cells and resuspend them in a mixture of

sterile PBS and Matrigel (1:1 ratio). b. Subcutaneously inject the cell suspension (e.g., 1-5 x

10⁶ cells) into the flank of each mouse.

Tumor Growth and Treatment Initiation: a. Monitor the mice regularly for tumor growth. b.

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Drug Administration: a. Administer the octadecylphosphocholine formulation to the

treatment group via the desired route (e.g., oral gavage or intravenous injection). The dosing

schedule and concentration should be determined from preliminary toxicology studies. b.

Administer the vehicle control to the control group.
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Monitoring and Data Collection: a. Measure the tumor volume using calipers at regular

intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x

Width²)/2. b. Monitor the body weight and overall health of the mice throughout the study.

Endpoint and Analysis: a. The study can be terminated when the tumors in the control group

reach a predetermined size or when signs of toxicity are observed. b. At the end of the study,

euthanize the mice and excise the tumors for weight measurement and further analysis (e.g.,

histopathology, biomarker analysis). c. Compare the tumor growth inhibition between the

treatment and control groups to evaluate the antitumor efficacy of

octadecylphosphocholine.[25]

Toxicology and Safety Profile
Preclinical toxicology studies are crucial to determine the safety profile of a new drug

candidate.[20][26][27][28] For octadecylphosphocholine, these studies would involve

assessing its acute and chronic toxicity in animal models, determining the maximum tolerated

dose (MTD), and identifying any potential target organ toxicities.[26] While specific toxicological

data for octadecylphosphocholine is not extensively published, related alkylphosphocholines

have shown dose-limiting toxicities, including gastrointestinal disturbances and hemolytic

effects.[2] A thorough evaluation of the safety profile is a prerequisite for any potential clinical

development.

Conclusion and Future Directions
Octadecylphosphocholine represents a promising class of anticancer agents with a unique

membrane-centric mechanism of action. Its ability to disrupt lipid rafts and inhibit the PI3K/Akt

signaling pathway provides a multi-pronged attack on cancer cells, making it an attractive

candidate for further development, particularly for tumors that are resistant to conventional

therapies. The experimental protocols provided in this guide offer a framework for researchers

to explore the full therapeutic potential of this molecule. Future research should focus on

optimizing its formulation to enhance bioavailability and reduce potential toxicity, exploring its

efficacy in a broader range of cancer models, and investigating its potential in combination

therapies with other anticancer agents. A deeper understanding of its interaction with the tumor

microenvironment will also be crucial in advancing octadecylphosphocholine towards clinical

application.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 18 Tech Support

https://www.benchchem.com/product/b1218624/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-octadecylphosphocholine-structure-properties-and-therapeutic-potential
https://pmc.ncbi.nlm.nih.gov/articles/PMC8335703/
https://www.porsolt.com/predictive-toxicity/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4409460/
http://www.pacificbiolabs.com/downloads/Booklet%20Preclinical%20Tox%20Guidance.pdf
https://hoeford.com/resources-2/blog/crucial-role-toxicology-research-laboratories-drug-discovery
https://www.benchchem.com/product/b1218624/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-octadecylphosphocholine-structure-properties-and-therapeutic-potential
https://pmc.ncbi.nlm.nih.gov/articles/PMC4409460/
https://www.benchchem.com/product/b1218624/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-octadecylphosphocholine-structure-properties-and-therapeutic-potential
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Alkylphosphocholine/
https://www.benchchem.com/product/b1218624/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-octadecylphosphocholine-structure-properties-and-therapeutic-potential
https://www.benchchem.com/product/b1218624/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-octadecylphosphocholine-structure-properties-and-therapeutic-potential
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218624?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Antimetastatic and Antitumor Activities of Orally Administered NAX014 Compound in a

Murine Model of HER2-Positive Breast Cancer. MDPI. Available from: [Link]

Determination of the critical micelle concentration of surfactants using fluorescence

strategies. Soft Matter (RSC Publishing). Available from: [Link]

N-Octadecylphosphocholine. PubChem. Available from: [Link]

Liposomes: preparation and characterization with a special focus on the application of

capillary electrophoresis. PMC. Available from: [Link]

Disruption of lipid rafts causes apoptotic cell death in HaCaT keratinocytes. PubMed.

Available from: [Link]

A new class of anticancer alkylphospholipids uses lipid rafts as membrane gateways to

induce apoptosis in lymphoma cells. PubMed. Available from: [Link]

In Vitro Study of Cytotoxic Mechanisms of Alkylphospholipids and Alkyltriazoles in Acute

Lymphoblastic Leukemia Models. MDPI. Available from: [Link]

Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing

8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell

line (human breast cancer). Royal Society of Chemistry. Available from: [Link]

Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. Available

from: [Link]

Elevated Levels of Cholesterol-Rich Lipid Rafts in Cancer Cells Are Correlated with

Apoptosis Sensitivity Induced by Cholesterol-Depleting Agents. PMC. Available from: [Link]

Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward

First in Human Studies. PMC. Available from: [Link]

Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of

the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine. PMC. Available from:

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 18 Tech Support

https://www.mdpi.com/2072-6694/13/5/1131
https://pubs.rsc.org/en/content/articlelanding/2021/sm/d1sm00508g
https://www.benchchem.com/product/b1218624/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-octadecylphosphocholine-structure-properties-and-therapeutic-potential
https://pubchem.ncbi.nlm.nih.gov/compound/125219
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9363186/
https://pubmed.ncbi.nlm.nih.gov/16843222/
https://pubmed.ncbi.nlm.nih.gov/17699729/
https://www.mdpi.com/1422-0067/22/23/12816
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10928a
https://www.bctt.be/xenograft-method-in-breast-cancer-mouse-model-optimization-literature/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1602396/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4092843/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4279159/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218624?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell

cycle arrest, anti-angiogenesis and induction of apoptosis. PMC. Available from: [Link]

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding

Potential Drugs and Natural Products. MDPI. Available from: [Link]

Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between...

PubMed. Available from: [Link]

Alkylphosphocholine – Knowledge and References. Taylor & Francis. Available from: [Link]

Antitumor activity in xenograft correlates with clinical response. ResearchGate. Available

from: [Link]

Solubility determination and thermodynamic model analysis of L-α-glyceryl

phosphorylcholine in different organic solvents of 278.15 K to 323.15 K. PubMed. Available

from: [Link]

Silver nanoparticles: biosynthesis and cytotoxic performance against breast cancer MCF-7

and MDA-MB-231 cell lines. Nanomedicine Research Journal. Available from: [Link]

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

Agilent. Available from: [Link]

Lipid rafts balance apoptosis and cancer. ResearchGate. Available from: [Link]

Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in

multiple breast cancer cell lines by lactoferricin B peptide. PMC. Available from: [Link]

Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields

(TTFields). ResearchGate. Available from: [Link]

Melting Point Determination. Lambda Photometrics. Available from: [Link]

The critical micelle concentrations of lysophosphatidic acid and

sphingosylphosphorylcholine. PubMed. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 18 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6388487/
https://www.mdpi.com/2072-6694/14/19/4747
https://pubmed.ncbi.nlm.nih.gov/7283679/
https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/alkylphosphocholine-SR-U-5-3
https://www.researchgate.net/figure/Antitumor-activity-in-xenograft-correlates-with-clinical-response-The-predicted-human_fig1_277322987
https://pubmed.ncbi.nlm.nih.gov/38330784/
https://www.nanomedicine-rj.com/article_111953.html
https://www.agilent.com/cs/library/applications/5990-7883EN.pdf
https://www.researchgate.net/publication/376662095_Lipid_rafts_balance_apoptosis_and_cancer_Lipid_rafts_harbor_and_affect_the_function_of_key_signaling_molecules_that_regulate_the_survival_and_death_of_cancer_cells_making_them_promising_targets_fo
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8266731/
https://www.researchgate.net/publication/378952329_Role_of_the_PI3KAKT_signaling_pathway_in_the_cellular_response_to_Tumor_Treating_Fields_TTFields
https://www.lambdaphoto.co.uk/wp-content/uploads/srs-optimelt-melting-point-determination.pdf
https://pubmed.ncbi.nlm.nih.gov/11262446/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218624?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points

of Novel Bioactive Hybrid Compounds. MDPI. Available from: [Link]

Determination of critical micelle concentrations and aggregation numbers by fluorescence

correlation spectroscopy. PubMed. Available from: [Link]

Antitumor Activities of a Humanized Cancer-Specific Anti-HER2 Monoclonal Antibody,

humH2Mab-250 in Human Breast Cancer Xenografts. MDPI. Available from: [Link]

Targeting PI3K: A New Generation of Agents Emerges. OncLive. Available from: [Link]

Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. MDPI.

Available from: [Link]

PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available from: [Link]

The Crucial Role of preclinical toxicology studies in Drug Discovery. Agenda Life Sciences.

Available from: [Link]

Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy. PMC. Available

from: [Link]

Phytochemical Constituents and Antimicrobial Activity of the Ethanol and Chloroform Crude

Leaf Extracts of Spathiphyllum cannifolium (Dryand. ex Sims) Schott. PMC. Available from:

[Link]

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based

Formulations. PMC. Available from: [Link]

An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery

Systems. International Journal of Pharmaceutical and Phytopharmacological Research.

Available from: [Link]

(PDF) Comprehensive Review for Integrative Oncology and Analysis of the Clinical Immuno-

Oncology Landscape. ResearchGate. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 18 Tech Support

https://www.mdpi.com/1420-3049/26/18/5594
https://pubmed.ncbi.nlm.nih.gov/17723352/
https://www.mdpi.com/2072-6694/14/22/5691
https://www.onclive.com/view/targeting-pi3k-a-new-generation-of-agents-emerges
https://www.mdpi.com/1420-3049/29/1/207
https://www.pacificbiolabs.com/preclinical-toxicology
https://www.agendalifesciences.co.uk/the-crucial-role-of-preclinical-toxicology-studies-in-drug-discovery/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3817603/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6169429/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126040/
https://ijppr.humanjournals.com/wp-content/uploads/2019/07/1.ijppr.2019.101.pdf
https://www.researchgate.net/publication/382894503_Comprehensive_Review_for_Integrative_Oncology_and_Analysis_of_the_Clinical_Immuno-Oncology_Landscape
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218624?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evaluation of Cell Proliferation by MTT Assay in MCF-7 and MDA-MB-231... ResearchGate.

Available from: [Link]

Cholesterol and Sphingolipid Enriched Lipid Rafts as Therapeutic Targets in Cancer. MDPI.

Available from: [Link]

Liposome: classification, preparation, and applications. Liposhell® Technology. Available

from: [Link]

Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Available

from: [Link]

Determination of critical micelle concentrations and aggregation numbers by fluorescence

correlation spectroscopy. The Horseshoe Crab. Available from: [Link]

Lipid raft involvement in signal transduction in cancer cell survival, cell death and metastasis.

Wiley Online Library. Available from: [Link]

Antitumor Activities of a Humanized Cancer-Specific Anti-HER2 Monoclonal Antibody,

humH2Mab-250 in Human Breast Cancer Xenografts. MDPI. Available from: [Link]

Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing

8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell

line (human breast cancer). Royal Society of Chemistry. Available from: [Link]

A Meticulous Focus on the Determination of Critical Micelle Concentration Employing

Fluorescence Spectroscopy. PubMed. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 18 Tech Support

https://www.researchgate.net/figure/Evaluation-of-Cell-Proliferation-by-MTT-Assay-in-MCF-7-and-MDA-MB-231-Breast-Cancer-Cells_fig1_349472900
https://www.mdpi.com/2072-6694/13/2/261
https://liposhell.pl/wp-content/uploads/2021/02/Liposome-classification-preparation-and-applications.pdf
https://www.ncbi.nlm.nih.gov/books/NBK12763/
http://www.horseshoecrab.org/research/serv03/Yu_etal_2006.pdf
https://onlinelibrary.wiley.com/doi/full/10.1111/cpr.13167
https://www.mdpi.com/2072-6694/14/22/5691
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10928a
https://pubmed.ncbi.nlm.nih.gov/39969713/
https://www.benchchem.com/product/b1218624?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218624?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate
Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

2. taylorandfrancis.com [taylorandfrancis.com]

3. Solubility determination and thermodynamic model analysis of L-α-glyceryl
phosphorylcholine in different organic solvents of 278.15 K to 323.15 K - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. pKa and solubility of drugs in water, ethanol, and 1-octanol - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based
Formulations - PMC [pmc.ncbi.nlm.nih.gov]

6. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between
phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

7. lambdaphoto.co.uk [lambdaphoto.co.uk]

8. agilent.com [agilent.com]

9. Determination of critical micelle concentrations and aggregation numbers by fluorescence
correlation spectroscopy: aggregation of a lipopolysaccharide - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing
Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. A new class of anticancer alkylphospholipids uses lipid rafts as membrane gateways to
induce apoptosis in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Elevated Levels of Cholesterol-Rich Lipid Rafts in Cancer Cells Are Correlated with
Apoptosis Sensitivity Induced by Cholesterol-Depleting Agents - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. mdpi.com [mdpi.com]

16. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. eijppr.com [eijppr.com]

19. liposhell.pl [liposhell.pl]

20. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11529649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11529649/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Alkylphosphocholine/
https://pubmed.ncbi.nlm.nih.gov/38330784/
https://pubmed.ncbi.nlm.nih.gov/38330784/
https://pubmed.ncbi.nlm.nih.gov/38330784/
https://pubmed.ncbi.nlm.nih.gov/19518053/
https://pubmed.ncbi.nlm.nih.gov/19518053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125793/
https://pubmed.ncbi.nlm.nih.gov/975447/
https://pubmed.ncbi.nlm.nih.gov/975447/
https://www.lambdaphoto.co.uk/pdfs/SRS/LAMBDA_Melting_Point_Determination.pdf
https://www.agilent.com/cs/library/applications/critical-micelle-concentration-CMC-determination-5994-3345EN-agilent.pdf
https://pubmed.ncbi.nlm.nih.gov/17723352/
https://pubmed.ncbi.nlm.nih.gov/17723352/
https://pubmed.ncbi.nlm.nih.gov/17723352/
https://pubmed.ncbi.nlm.nih.gov/39969713/
https://pubmed.ncbi.nlm.nih.gov/39969713/
https://www.mdpi.com/1422-0067/22/2/726
https://pubmed.ncbi.nlm.nih.gov/17699729/
https://pubmed.ncbi.nlm.nih.gov/17699729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1606567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1606567/
https://www.researchgate.net/figure/MTT-cell-viability-assay-MCF-7-and-MDA-MB-231-breast-cancer-cells-were-treated-with_fig2_316750421
https://www.mdpi.com/1420-3049/26/13/4100
https://pmc.ncbi.nlm.nih.gov/articles/PMC3821079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3821079/
https://www.researchgate.net/publication/327810156_Liposome_composition_characterization_preparation_and_recent_innovation_in_clinical_applications
https://eijppr.com/storage/models/article/DbPyCmbJOLrxOC0TB5UXG9hVeWzl4P2SGXcsfbulVVD2pV1nR2kBVVY6mQ09/an-overview-methods-for-preparation-and-characterization-of-liposomes-as-drug-delivery-systems.pdf
https://www.liposhell.pl/images/pdf/1v.Akbarzadeh_A_et_al._Liposome_Classification_preparation_and_Applicatio.pdf
https://www.porsolt.com/predictive-toxicity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218624?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell
cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

22. Alkylphosphocholines: a new class of membrane-active anticancer agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

23. mdpi.com [mdpi.com]

24. researchgate.net [researchgate.net]

25. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in
multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]

26. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole:
Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

27. pacificbiolabs.com [pacificbiolabs.com]

28. hoeford.com [hoeford.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to
Octadecylphosphocholine: Structure, Properties, and Therapeutic Potential]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218624/docs#an-
in-depth-technical-guide-to-octadecylphosphocholine-structure-properties-and-therapeutic-
potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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